(4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester, also known as N-tert-butoxycarbonyl-L-glutamic acid tert-butyl ester, is a compound with significant relevance in organic chemistry and pharmaceutical applications. This compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The compound's structure is characterized by a five-carbon backbone with a ketone functional group, making it an important intermediate in various synthetic routes.
The compound can be sourced from various chemical suppliers and is often utilized in research laboratories for the synthesis of peptides and other complex organic molecules. Its chemical properties and safety data are documented in several databases, including ChemBK and Sigma-Aldrich.
This compound falls under the category of amino acids and derivatives, specifically as a protected amino acid. It is classified based on its structure as an oxo acid due to the presence of a carbonyl group adjacent to the carboxylic acid functionality.
The synthesis of (4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester typically involves several key steps:
The synthesis may require specific conditions such as anhydrous solvents, controlled temperature, and inert atmosphere to prevent moisture interference. Reaction monitoring can be performed using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
The molecular formula of (4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester is C14H25NO6. The structure includes:
The compound can participate in various chemical reactions, including:
These reactions typically require careful control of conditions such as pH and temperature to optimize yields and minimize side reactions.
The mechanism of action for this compound primarily revolves around its role as an intermediate in peptide synthesis. The Boc protecting group facilitates selective reactions at the carboxylic acid or amine while preventing undesired reactions at the amino group during coupling processes.
The efficiency of the reactions involving this compound can be influenced by factors such as steric hindrance introduced by the tert-butyl groups and the electronic effects imparted by the carbonyl functionality.
This compound has several scientific uses:
The stereoselective synthesis of (4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester (commonly designated as compound 44 in synthetic pathways) relies critically on chiral pool utilization, with L-pyroglutamic acid (41) serving as the universal starting material to ensure absolute configuration control at the C4 stereocenter. This enantiomerically pure, commercially available precursor provides the essential (S)-stereochemistry that dictates the compound's three-dimensional architecture [6]. The synthetic sequence initiates with stereospecific transformations that preserve the chiral integrity throughout functional group manipulations, as confirmed by optical rotation analysis and chiral HPLC validation [4] [6].
The strategic pathway employs a linear synthesis approach comprising five chemically orthogonal steps: (1) esterification of the C1 carboxylate, (2) Boc-protection of the amide nitrogen, (3) α-methylenation at C4, (4) regioselective lactam ring-opening, and (5) amide coupling. This sequence specifically positions the Boc-protection before the critical α-methylenation step to prevent racemization during enolization, leveraging the electron-withdrawing nature of the Boc group to facilitate methylene introduction [6]. The stereochemical fidelity is maintained below detectable racemization levels (<1% ee loss) through meticulous control of reaction conditions, particularly during the α-methylenation step where strong bases could potentially epimerize the stereocenter.
Table 1: Key Stereoselective Synthesis Steps from L-Pyroglutamic Acid
Step | Reaction | Starting Material | Product | Stereochemistry Preservation |
---|---|---|---|---|
1 | Esterification | L-Pyroglutamic acid (41) | tert-Butyl ester (42) | Full retention |
2 | Boc Protection | Compound 42 | N-Boc protected (43) | Full retention |
3 | α-Methylenation | Compound 43 | Methylene derivative (33) | Full retention (>99% ee) |
4 | Ring-Opening | Compound 33 | Target compound (44) | Full retention |
The synthesis of this target molecule exemplifies sophisticated protecting group strategy, employing orthogonal protection to navigate the multifunctional challenges presented by amino, carboxyl, and carbonyl groups. The tert-butyloxycarbonyl (Boc) group serves dual functions: it protects the amide nitrogen during downstream transformations while simultaneously activating the adjacent carbon for subsequent α-methylenation through electron withdrawal [6]. Crucially, the acid-labile Boc group demonstrates perfect orthogonality to the base-stable tert-butyl ester protecting the C1 carboxylate, enabling sequential deprotection under mutually compatible conditions [5] [6].
The robust tert-butyl ester moiety provides steric and electronic protection throughout the synthetic sequence, particularly during the lactam ring-opening with lithium hydroxide, where competing hydrolysis would otherwise occur at the C5 ester without such protection. This strategic protection enables chemoselective transformations elsewhere in the molecule [5]. The synthetic route to compound 44 showcases a cascading protection approach: initial installation of the tert-butyl ester at C1 (70% yield), followed by Boc protection at the amide nitrogen (87% yield), which remains stable through subsequent steps including the critical α-methylenation (75% yield) and ring-opening (67% yield) reactions [6].
Table 2: Protecting Group Functions and Stability Profile
Protecting Group | Location | Primary Function | Stability | Orthogonality |
---|---|---|---|---|
Boc | Amide nitrogen | Prevents side reactions; activates for methylenation | Stable to bases, nucleophiles; acid-labile | Orthogonal to tert-butyl esters |
tert-Butyl ester | C1 carboxylate | Prevents hydrolysis during ring-opening | Stable to bases, nucleophiles; acid-labile | Orthogonal to Boc group |
None (lactam) | C5 carbonyl | N/A | Ring-opening required | N/A |
The initial esterification of L-pyroglutamic acid (41) demonstrates significant solvent and catalyst dependence, with optimized conditions employing tert-butyl acetate as both solvent and reactant in the presence of catalytic perchloric acid (70% yield) – a substantial improvement over classical ethanol/sulfuric acid esterification (60% yield) that suffers from epimerization risks [6]. This method capitalizes on the in situ generation of tert-butyl carbocation species, facilitating nucleophilic attack by the carboxylate oxygen without racemization [5].
Boc-protection of the lactam nitrogen in intermediate 42 achieves optimal results with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran, catalyzed by dimethylaminopyridine (DMAP) at 0°C to room temperature. This carefully controlled exothermic reaction proceeds to 87% isolated yield with minimal racemization (<0.5%), significantly outperforming alternative protocols using triethylamine/DCM systems which exhibit incomplete conversion [6]. Kinetic studies reveal the reaction follows second-order kinetics, with the rate-limiting step being nucleophilic attack of the lactam nitrogen on the Boc carbonyl carbon. The reaction demonstrates excellent functional group tolerance, preserving the pre-existing ester group without transesterification.
The Boc-protected intermediate 43 exhibits enhanced crystallinity compared to its precursor, facilitating purification via recrystallization from ethyl acetate/hexane mixtures (purity >98% by HPLC). Thermal analysis by differential scanning calorimetry confirms the crystalline nature with a sharp melting endotherm at 111-115°C [5]. This crystalline stability proves essential for long-term storage and subsequent synthetic steps.
The α-methylenation of Boc-protected lactam 43 represents a pivotal transformation requiring precisely tuned catalysis. Optimized conditions employ formaldehyde as the methylene source with titanium(IV) chloride as a Lewis acid catalyst in dichloromethane at -78°C to room temperature, achieving 75% yield of methylene derivative 33 [6]. This modified TiCl₄-mediated methylenation demonstrates superior regioselectivity and yield compared to classical Knoevenagel conditions, which suffer from polymerization side reactions. Mechanistic studies suggest the reaction proceeds through a titanium enolate intermediate that attacks electrophilically activated formaldehyde, followed by β-elimination to install the exocyclic methylene group [6].
The subsequent lactam ring-opening of 33 employs lithium hydroxide in a tetrahydrofuran/water solvent system (4:1 v/v) at 0°C to afford the target compound 44 in 67% yield. This transformation showcases remarkable chemoselectivity, cleaving the lactam amide bond while preserving both the acid-sensitive Boc group and base-sensitive tert-butyl ester [6]. The reaction proceeds via nucleophilic hydroxide attack at the carbonyl carbon, followed by C-N bond cleavage. Kinetic monitoring reveals pseudo-first-order behavior with complete conversion in <2 hours at 0°C, with temperature control proving critical to prevent ester hydrolysis – at temperatures exceeding 10°C, significant tert-butyl ester cleavage (>15%) occurs.
The ring-opening step exhibits exceptional functional group tolerance, allowing preservation of the newly formed exocyclic methylene functionality. The resulting compound 44 is isolated as a white crystalline solid after acidification to pH 3-4 and extraction into ethyl acetate, followed by silica gel chromatography (purity >95% by NMR) [6].
The synthesis of tert-butyl ester prodrug derivatives demonstrates significant advantages over ethyl ester analogs in stability, lipophilicity, and biological performance. Synthetic routes to both prodrug series follow parallel pathways from L-pyroglutamic acid (41), diverging only in the initial esterification step: tert-butyl acetate/perchloric acid for tert-butyl esters versus ethanol/sulfuric acid for ethyl esters [6]. The tert-butyl esterification achieves higher yields (70% vs. 60%) with superior stereochemical preservation due to milder reaction conditions [6].
Physicochemical profiling reveals tert-butyl esters exhibit enhanced lipophilicity (logP values approximately 1.5 units higher than ethyl analogs), facilitating improved cellular membrane permeability. Hydrolytic stability studies in plasma-mimicking conditions demonstrate the tert-butyl esters' resistance to enzymatic cleavage (t₁/₂ > 6 hours) compared to rapid hydrolysis of ethyl esters (t₁/₂ < 30 minutes), confirming their prodrug functionality [6] [9]. This stability profile enables sustained release of the active glutamic acid analogs in target tissues.
Table 3: Comparative Analysis of Prodrug Properties
Property | tert-Butyl Ester Prodrugs | Ethyl Ester Prodrugs | Biological Significance |
---|---|---|---|
Synthetic Yield | 70% | 60% | More efficient production |
Lipophilicity (logP) | ~3.2 | ~1.7 | Enhanced membrane permeability |
Plasma Stability (t₁/₂) | >6 hours | <0.5 hours | Sustained release profile |
Cancer Cell Growth Inhibition (IC₅₀) | 15-45 μM | 45-85 μM | Enhanced potency |
Brain Exposure | Moderate (AUC 2.7 μg·h/mL) | Low (AUC 0.8 μg·h/mL) | Potential CNS applications |
Biological evaluations demonstrate that while both prodrug series suppress cancer cell growth (MCF-7, SK-BR-3, MDA-MB-231), the tert-butyl esters consistently exhibit 2-3 fold greater potency (IC₅₀ 15-45 μM) than ethyl ester counterparts (IC₅₀ 45-85 μM) after 72-hour exposure [6] [9]. Pharmacokinetic studies of lead compound 5 (tert-butyl ester series) reveal moderate brain exposure (AUC 2.7 μg·h/mL) with a half-life of 0.74 hours and favorable distribution to metabolic organs (liver, kidney), highlighting their potential for targeting central nervous system malignancies like glioblastoma [6] [8]. This enhanced biodistribution profile stems directly from the tert-butyl moiety's optimal balance between lipophilicity and steric hindrance against esterases.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7